Lithium diisopropylamide mono(tetrahydrofuran)

Catalog No.
S1491350
CAS No.
123333-84-6
M.F
C10H22LiNO
M. Wt
179.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium diisopropylamide mono(tetrahydrofuran)

CAS Number

123333-84-6

Product Name

Lithium diisopropylamide mono(tetrahydrofuran)

IUPAC Name

lithium;di(propan-2-yl)azanide;oxolane

Molecular Formula

C10H22LiNO

Molecular Weight

179.3 g/mol

InChI

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1

InChI Key

YTJXGDYAEOTOCG-UHFFFAOYSA-N

SMILES

[Li+].CC(C)[N-]C(C)C.C1CCOC1

Canonical SMILES

[Li+].CC(C)[N-]C(C)C.C1CCOC1

Isomeric SMILES

[Li+].CC(C)[N-]C(C)C.C1CCOC1

Lithium diisopropylamide mono(tetrahydrofuran) (LDA) is a strong base and nucleophile commonly used in organic chemistry research. It is typically sold and used as a solution in an inert solvent, such as cyclohexane or tetrahydrofuran (THF).

Reactivity and Applications

LDA's strong basicity allows it to deprotonate a wide range of organic compounds, generating carbanions. These carbanions can then act as nucleophiles in various organic reactions, enabling the formation of new carbon-carbon bonds.

Here are some specific examples of LDA applications in scientific research:

  • Anionic polymerization: LDA can initiate the polymerization of certain monomers, such as lactide, to form polymers with controlled properties. Source: Sigma-Aldrich product page, "Lithium diisopropylamide mono(tetrahydrofuran) 1.5M cyclohexane":
  • Organic synthesis: LDA is used in various organic synthesis reactions, including:
    • Alkylation: LDA can deprotonate terminal alkynes, forming carbanions that can react with alkyl halides to form new carbon-carbon bonds. Source: Chemistry LibreTexts, "Alkylation of Alkynes":
    • Aldol condensation: LDA can deprotonate aldehydes or ketones, generating enolates that can participate in aldol condensation reactions to form β-hydroxycarbonyl compounds. Source: Khan Academy, "Aldol Condensation":
    • Epoxidation: LDA can be used to generate enolates that can react with epoxidizing agents to form epoxides. Source: ScienceDirect, "Enantioselective Epoxidation of α,β-Unsaturated Aldehydes":

Lithium diisopropylamide mono(tetrahydrofuran) (LDA), also known as LDA complex or LDA solution, is a strong Brønsted-Lowry base and a versatile reagent commonly used in organic synthesis. It is typically encountered as a pre-made solution in a non-polar solvent, often cyclohexane or heptane, due to its air and moisture sensitivity [, ]. LDA plays a crucial role in various synthetic transformations, particularly deprotonation reactions, for the generation of carbanions, which are nucleophilic species that act as key intermediates in organic synthesis.


Molecular Structure Analysis

The LDA molecule exists as a complex between lithium diisopropylamide (LDA) and tetrahydrofuran (THF). LDA itself has the formula (CH3)2CH-NLi-CH(CH3)2, featuring a central nitrogen atom bonded to two isopropyl groups and a lithium cation. The lone pair on the nitrogen atom contributes to its strong basicity. THF, a cyclic ether (C4H8O), acts as a Lewis base, coordinating with the Lewis acidic lithium cation through its oxygen atom []. This complexation with THF helps to stabilize the highly reactive LDA molecule.


Chemical Reactions Analysis

Synthesis

Deprotonation

R-H + LDA → R- + Li+ + THF (where R is an organic group)

This deprotonation reaction is particularly useful for compounds with weakly acidic C-H bonds, such as terminal alkynes, α-hydrogens to carbonyl groups (ketones, esters), and certain nitroalkanes [].

Other Reactions

LDA can also participate in other reactions, including:

  • Alkylation: Carbanions generated by LDA can react with alkyl halides for C-C bond formation.
  • Acylation: Reaction with acid chlorides or anhydrides leads to acylation of the carbanion.
  • Aldol condensation: LDA can deprotonate enolates, which participate in aldol condensations for C-C bond formation [].

Physical and Chemical Properties

  • Appearance: Orange colored solution [].
  • Melting point/Boiling point: Not applicable as it's a solution.
  • Solubility: Insoluble in water, soluble in non-polar organic solvents like cyclohexane and THF [].
  • Stability: Highly air and moisture sensitive. Decomposes readily upon exposure [].

LDA acts as a strong base due to the lone pair on the nitrogen atom of the diisopropylamide group. This lone pair readily accepts a proton from a weakly acidic C-H bond, forming the corresponding carbanion and lithium diisopropylamide (LiDIsop) molecule. The THF molecule helps to stabilize the Li cation through Lewis acid-base interaction [].

LDA is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Highly flammable: Both LDA and its common solvents (cyclohexane, heptane) are flammable liquids.
  • Severe skin and eye irritant: Contact with LDA can cause severe burns and eye damage [].
  • Toxic: Inhalation or ingestion of LDA can be harmful or fatal [].
  • Air and moisture sensitive: Decomposes readily upon exposure to air or moisture, releasing flammable and toxic fumes [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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